NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves the methylation of L-arginine followed by the coupling with p-hydroxyazobenzene-p’-sulfonate . The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity . The process includes stringent quality control measures to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and application .
Major Products: The major products formed from the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include various derivatives that are used in scientific research and industrial applications .
Scientific Research Applications
NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is widely used in scientific research due to its role as a marker for hepatic and renal dysfunction . It is utilized in the development of sensitive LC-MS methods for identifying arginine and its derivatives in plasma and urine samples . Additionally, this compound is used in studies related to nitric oxide synthesis and cardiovascular health .
Mechanism of Action
The mechanism of action of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves its role as a reversible inhibitor of nitric oxide synthesis . This inhibition occurs through the interference with L-arginine, a key substrate in the production of nitric oxide . The accumulation of this compound in plasma may contribute to hypertension and immune dysfunction in patients with chronic renal failure .
Comparison with Similar Compounds
Similar Compounds:
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
Uniqueness: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is unique due to its specific application as a marker for hepatic and renal dysfunction and its role in inhibiting nitric oxide synthesis . Unlike other similar compounds, it has a distinct molecular structure that allows for its specific interactions and applications .
Properties
Molecular Formula |
C32H38N8O10S2 |
---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-8(11-2)12-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t;;6-/m..0/s1 |
InChI Key |
HISUXCNNXYEHER-ROQLHKJUSA-N |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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